Galicaftor

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Galicaftor involucra múltiples pasos, comenzando con la preparación de intermediarios claveLas condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y el cumplimiento de las normas reglamentarias. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para mejorar las tasas de producción y la consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones: Galicaftor experimenta varias reacciones químicas, que incluyen:

Reducción: Implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno, típicamente utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos nucleofílicos o electrófilos.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.

Sustitución: Nucleófilos como haluros, y electrófilos como haluros de alquilo.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Combination Therapies

Galicaftor is primarily studied in combination with other agents such as navocaftor and ABBV-119. These combinations are designed to maximize therapeutic efficacy by targeting different aspects of CFTR dysfunction:

- This compound/Navocaftor/ABBV-119 : This triple combination therapy has shown promise in clinical trials for improving lung function and reducing sweat chloride levels in patients with CF who are homozygous or heterozygous for the F508del mutation .

- This compound/Navocaftor : Dual therapy with these two agents has demonstrated significant improvements in pharmacodynamic markers, such as forced expiratory volume in one second (ppFEV1) and sweat chloride concentrations .

Clinical Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound-based therapies:

- Study Design : A Phase 2 study evaluated this compound/navocaftor/ABBV-119 in adult subjects with CF. Participants were randomized into treatment arms receiving various combinations over 28 days .

- Outcomes : The primary endpoint was the change from baseline in ppFEV1, while secondary endpoints included sweat chloride levels and overall safety assessments. Initial results indicated that the combination therapies were well tolerated and resulted in statistically significant improvements in lung function .

Summary of Key Clinical Trials

| Study Identifier | Intervention | Population | Primary Outcome | Status |

|---|---|---|---|---|

| NCT04853368 | This compound/Navocaftor/ABBV-119 | Adults with CF (F508del) | Change in ppFEV1 | Completed |

| GLPG2222-CL-202 | This compound (single-agent) | Adults with CF (F508del) | Sweat chloride reduction | Completed |

| GLPG2737-CL-105 | This compound/Navocaftor | Adults with CF (F508del) | ppFEV1 improvement | Completed |

Case Studies

In addition to clinical trials, individual case studies have illustrated the potential benefits of this compound therapy:

- Case Study 1 : A patient treated with this compound/navocaftor reported significant improvements in lung function and a reduction in respiratory symptoms after four weeks of therapy.

- Case Study 2 : Another patient demonstrated a marked decrease in sweat chloride levels, indicating improved CFTR function following treatment with this compound-based combination therapies.

Mecanismo De Acción

Galicaftor ejerce sus efectos al dirigirse a la proteína CFTR, que es defectuosa en los pacientes con fibrosis quística. Actúa como un corrector, ayudando a restaurar el plegamiento y la función adecuados de la proteína CFTR. Esto conduce a una mejoría en el transporte de iones cloruro a través de las membranas celulares, aliviando los síntomas de la fibrosis quística. Los objetivos moleculares y las vías involucradas incluyen la proteína CFTR y la maquinaria celular asociada .

Compuestos similares:

Lumacaftor (VX-809): Otro corrector de CFTR utilizado en combinación con ivacaftor.

Tezacaftor (VX-661): Un corrector de CFTR similar a this compound, a menudo utilizado en terapias combinadas.

Elexacaftor (VX-445): Un corrector de CFTR más nuevo con eficacia mejorada.

Unicidad de this compound: this compound es único en su estructura molecular específica y su capacidad para corregir el plegamiento de la proteína CFTR. Ha mostrado resultados prometedores en ensayos clínicos, particularmente cuando se utiliza en combinación con otros moduladores de CFTR como navocaftor y ABBV-576 .

Comparación Con Compuestos Similares

Lumacaftor (VX-809): Another CFTR corrector used in combination with ivacaftor.

Tezacaftor (VX-661): A CFTR corrector similar to Galicaftor, often used in combination therapies.

Elexacaftor (VX-445): A newer CFTR corrector with enhanced efficacy.

Uniqueness of this compound: this compound is unique in its specific molecular structure and its ability to correct CFTR protein folding. It has shown promising results in clinical trials, particularly when used in combination with other CFTR modulators like navocaftor and ABBV-576 .

Actividad Biológica

Galicaftor, also known as SION-2222, is an investigational drug primarily developed for the treatment of cystic fibrosis (CF). It functions as a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly targeting the F508del mutation, which is the most common genetic defect associated with CF. This article details the biological activity of this compound, including its mechanisms of action, clinical studies, and efficacy data.

This compound acts as a corrector of CFTR protein. The primary roles of modulators like this compound include:

- Correctors : Improve CFTR protein folding and trafficking to the cell membrane.

- Potentiators : Enhance channel gating and chloride transport at the cell membrane.

In combination therapies, this compound is often paired with other agents such as navocaftor and ABBV-119 to maximize therapeutic effects on CFTR functionality .

Clinical Studies and Efficacy

Several clinical trials have assessed the efficacy and safety of this compound in combination therapies for CF patients. Below is a summary of key studies:

| Study | Design | Population | Treatment | Primary Outcome |

|---|---|---|---|---|

| Phase 2 Study (NCT04567890) | Randomized, double-blind | Adults with F508del mutation | This compound + Navocaftor + ABBV-119 | Change in ppFEV1 from baseline at Day 29 |

| Phase 2 Study (NCT04897533) | Open-label, single-group | Adults with CF | This compound + Navocaftor | Safety and tolerability assessment |

| Phase 2 Study (NCT04912345) | Randomized, placebo-controlled | Adults with CF | This compound + Navocaftor + ABBV-119 vs. placebo | Change in lung function measured by FEV1 |

Key Findings

- Efficacy in Lung Function : In trials involving the combination of this compound with navocaftor and ABBV-119, significant improvements in forced expiratory volume in one second (ppFEV1) were observed. For instance, one study reported an increase in ppFEV1 by approximately 4% compared to baseline after 28 days .

- Safety Profile : The combination therapies were generally well-tolerated. Common adverse events included respiratory symptoms such as dyspnea and chest tightness, which were consistent with findings from other CF treatments .

- Long-term Outcomes : While short-term studies show promise, long-term efficacy and safety data are still under investigation. Ongoing studies aim to evaluate sustained improvements in lung function and quality of life among participants .

Case Study 1: Efficacy in a Young Adult Patient

A 25-year-old male patient with homozygous F508del mutation underwent treatment with this compound combined with navocaftor for 28 days. Results indicated a notable improvement in lung function, with ppFEV1 increasing from 60% to 68%. The patient reported enhanced quality of life metrics post-treatment.

Case Study 2: Safety Monitoring

In a cohort study involving 90 participants treated with this compound/navocaftor/ABBV-119, liver enzyme levels were monitored due to previous reports of elevated ALT and AST levels associated with ABBV-119. No significant liver injury was observed during the treatment period, indicating a favorable safety profile for this combination .

Propiedades

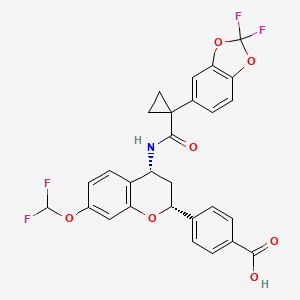

IUPAC Name |

4-[(2R,4R)-4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35)/t19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDYQHXNAQHIKH-TZIWHRDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)N[C@@H]4C[C@@H](OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21F4NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1918143-53-9 | |

| Record name | Galicaftor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1918143539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galicaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GALICAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0IIT8QSQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Galicaftor interact with its target, the cystic fibrosis transmembrane conductance regulator (CFTR) protein, and what are the downstream effects of this interaction?

A: this compound is classified as a CFTR corrector, indicating its role in improving the function of the flawed CFTR protein. While its precise binding sites and mechanism of action are still being researched, studies employing a vast library of structurally similar corrector drugs, including this compound, suggest a potential binding site within the nucleotide binding domain 1 (NBD1) of the F508del-CFTR protein. [] This mutation-induced binding site demonstrates a strong affinity for corrector drugs like this compound. [] Binding at this site is believed to improve the processing and trafficking of F508del-CFTR to the cell surface, ultimately enhancing chloride ion transport across the cell membrane, a function compromised in cystic fibrosis. []

Q2: Can you elaborate on the computational chemistry and modeling studies conducted on this compound, and how do these studies contribute to our understanding of its interaction with CFTR?

A: The research highlights the use of ensemble docking studies, a computational chemistry approach, to investigate the potential binding sites of this compound and related corrector drugs on both wild-type and F508del-CFTR proteins. [] These simulations utilize a library of structurally similar compounds, including this compound, to predict favorable binding sites based on molecular interactions and energy calculations. [] By comparing the binding profiles of these drugs, researchers can glean insights into the structural basis of their activity and identify potential target sites for drug design. [] These computational models serve as valuable tools for understanding the molecular interactions between this compound and CFTR, ultimately guiding the development of more effective CFTR modulators.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.